1-(5-Amino-2-fluorophenyl)ethan-1-ol
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Overview
Description
1-(5-Amino-2-fluorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H10FNO and a molecular weight of 155.17 g/mol . It is characterized by the presence of an amino group, a fluorine atom, and a hydroxyl group attached to a benzene ring. This compound is used as a building block in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-fluorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, 1-(5-Amino-2-fluorophenyl)ethanone . This reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reduction processes using similar reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-2-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be further reduced to form the corresponding amine.
Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
Oxidation: 1-(5-Amino-2-fluorophenyl)ethanone
Reduction: 1-(5-Amino-2-fluorophenyl)ethanamine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(5-Amino-2-fluorophenyl)ethan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes and lead to various effects, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
1-(2-Amino-5-fluorophenyl)ethanone: Similar structure but with a ketone group instead of a hydroxyl group.
1-(2-Amino-5-fluorophenyl)ethanamine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
1-(5-Amino-2-fluorophenyl)ethan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the benzene ring, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound in various fields of research and industry .
Biological Activity
1-(5-Amino-2-fluorophenyl)ethan-1-ol is a compound characterized by the presence of both an amino group and a hydroxyl group attached to a phenyl ring. This structural configuration suggests potential biological activities, particularly in pharmacological applications. The focus of this article is to explore the biological activity of this compound, including its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.
The chemical formula for this compound is C8H10FNO, and it has a molecular weight of approximately 159.17 g/mol. The presence of the fluorine atom may influence the compound's reactivity and biological interactions, as fluorination often enhances the lipophilicity and metabolic stability of organic compounds .
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of various derivatives related to this compound. While specific data on this compound is limited, related compounds with similar structures have shown significant antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | MIC (mg/mL) | Target Organisms |
---|---|---|
2,6-Dipyrrolidino-1,4-dibromobenzene | 0.0039 | S. aureus, E. coli |
Pyrrolidine Derivative A | 0.0195 | E. coli |
Pyrrolidine Derivative B | 0.0048 | C. albicans |
These findings suggest that similar compounds may exhibit comparable antimicrobial properties, indicating a potential avenue for further research into the activity of this compound against various pathogens .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of any new pharmacological agent. In vitro studies have been conducted using various cell lines to determine the IC50 values for related compounds.
Table 2: Cytotoxicity Data
Compound Name | IC50 (µM) | Cell Line |
---|---|---|
Triazole Derivative A | >100 | MDA-MB-231 |
Triazole Derivative B | 98.08 | PC3 |
The data indicate that while some derivatives exhibit low cytotoxicity, further studies are required to establish a comprehensive safety profile for this compound .
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with various biological targets due to its functional groups. The amino group can participate in hydrogen bonding, enhancing interactions with biological macromolecules such as proteins and nucleic acids.
Case Study: Interaction with Bacterial Enzymes
In a case study examining similar compounds, it was noted that derivatives with amino and hydroxyl groups effectively inhibited bacterial enzymes critical for cell wall synthesis. This suggests that this compound could potentially disrupt bacterial growth through similar mechanisms .
Properties
IUPAC Name |
1-(5-amino-2-fluorophenyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5,11H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLVPXOCSQMWKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)N)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40666669 |
Source
|
Record name | 1-(5-Amino-2-fluorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40666669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150295-25-3 |
Source
|
Record name | 1-(5-Amino-2-fluorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40666669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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